8-Bromoquinazoline-2,4-diol 8-Bromoquinazoline-2,4-diol
Brand Name: Vulcanchem
CAS No.: 331646-99-2
VCID: VC2090949
InChI: InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
SMILES: C1=CC2=C(C(=C1)Br)NC(=O)NC2=O
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

8-Bromoquinazoline-2,4-diol

CAS No.: 331646-99-2

Cat. No.: VC2090949

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromoquinazoline-2,4-diol - 331646-99-2

Specification

CAS No. 331646-99-2
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 8-bromo-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Standard InChI Key XAKSYDAOQDFHDD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=O)NC2=O
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=O)NC2=O

Introduction

Chemical Properties and Structure

Identification Parameters and Physical Properties

8-Bromoquinazoline-2,4-diol possesses distinct chemical and physical properties that define its behavior in various systems. The compound is uniquely identified through several standard chemical identifiers, as detailed in the table below:

PropertyValue
CAS Number331646-99-2
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
IUPAC Name8-bromo-1H-quinazoline-2,4-dione
Standard InChIInChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Standard InChIKeyXAKSYDAOQDFHDD-UHFFFAOYSA-N
Density2.0±0.1 g/cm³
Boiling Point537.6±53.0 °C at 760 mmHg
Flash Point278.9±30.9 °C

These physical and chemical properties indicate that 8-Bromoquinazoline-2,4-diol is a stable compound with a relatively high boiling point, suggesting its stability at standard laboratory conditions .

Structural Features

The molecular structure of 8-Bromoquinazoline-2,4-diol consists of a quinazoline core with specific functional groups that determine its chemical behavior. Key structural elements include:

  • A quinazoline core structure (fused benzene and pyrimidine rings)

  • A bromine atom at the 8-position of the quinazoline ring

  • Hydroxyl groups at positions 2 and 4, which in the tautomeric form appear as carbonyl groups

These structural features contribute to the compound's chemical reactivity profile. The bromine substituent, being an electron-withdrawing group, influences the electron distribution within the molecule and can serve as a reactive site for various chemical transformations. The hydroxyl/carbonyl groups at positions 2 and 4 provide sites for hydrogen bonding interactions that may be relevant to potential biological activities .

Synthesis Methods

Primary Synthetic Route

The synthesis of 8-Bromoquinazoline-2,4-diol typically involves the reaction of 2-amino-3-bromobenzoic acid with urea at elevated temperatures. This method has been documented to yield a high amount of the target compound. The synthesis proceeds through the following general steps:

  • Initial reaction between 2-amino-3-bromobenzoic acid and urea

  • Cyclization to form the quinazoline ring structure

  • Formation of the 2,4-diol functionality in the final molecule

This synthetic approach is advantageous because it uses relatively accessible starting materials and provides a straightforward route to the desired product. The high-temperature conditions facilitate the cyclization process, which is a key step in forming the quinazoline core structure.

Alternative Synthetic Approaches

While the reaction of 2-amino-3-bromobenzoic acid with urea is the most documented method, other potential synthetic approaches might include:

  • Direct bromination of quinazoline-2,4-diol at the 8-position

  • Ring-closing reactions of appropriately substituted precursors

  • Transformation of other halogenated quinazoline derivatives

Each method would have its advantages and limitations regarding yield, purity, and scalability. The choice of synthesis route often depends on the specific requirements of the research context and availability of starting materials.

Chemical Reactions and Transformations

Conversion to Halogenated Derivatives

One of the significant chemical transformations of 8-Bromoquinazoline-2,4-diol is its conversion to 8-bromo-2,4-dichloroquinazoline using phosphorus oxychloride (POCl₃). This reaction typically involves:

  • Heating a mixture of 8-Bromoquinazoline-2,4-diol with POCl₃ in DMF at 130°C

  • Maintaining reaction conditions for approximately 12 hours

  • Achieving the dichloro derivative with a yield of approximately 60%

This transformation replaces the hydroxyl groups with chlorine atoms, creating a more reactive intermediate that can undergo further substitution reactions. The reaction can be represented schematically as:

8-Bromoquinazoline-2,4-diol + POCl₃ → 8-bromo-2,4-dichloroquinazoline + by-products

Biological and Pharmaceutical Applications

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 8-Bromoquinazoline-2,4-diol and its biological activities is essential for developing derivatives with enhanced properties. Key structural features that may contribute to biological activity include:

  • The bromine atom at position 8, which affects the molecule's lipophilicity and electronic properties

  • The 2,4-diol/dione functionality, which can participate in hydrogen bonding with protein targets

  • The planar quinazoline core, which may facilitate interactions with biological macromolecules

These structure-activity relationships can guide the rational design of new derivatives with optimized biological properties for specific therapeutic applications.

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